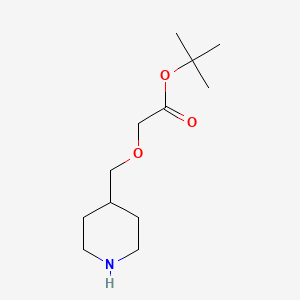

tert-Butyl 2-(piperidin-4-ylmethoxy)acetate

Description

tert-Butyl 2-(piperidin-4-ylmethoxy)acetate (CAS: 1394116-62-1) is a tert-butyl ester derivative featuring a piperidine ring substituted with a methoxyacetate group. The compound’s structure combines a lipophilic tert-butyl group with a polar piperidinylmethoxy moiety, making it a versatile intermediate in pharmaceutical synthesis. Its applications include serving as a building block for drug candidates targeting neurological and inflammatory pathways, though it is currently listed as a discontinued product in commercial catalogs .

Properties

IUPAC Name |

tert-butyl 2-(piperidin-4-ylmethoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)9-15-8-10-4-6-13-7-5-10/h10,13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHQRLNMQISWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(piperidin-4-ylmethoxy)acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran or dimethylformamide to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(piperidin-4-ylmethoxy)acetate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: tert-Butyl 2-(piperidin-4-ylmethoxy)ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(piperidin-4-ylmethoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperidin-4-ylmethoxy)acetate involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on specific pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Physicochemical Properties

- In contrast, hydroxylated derivatives (e.g., tert-Butyl (piperidin-4-ol-1-yl)-acetate) exhibit higher polarity due to -OH groups, favoring solubility . Sulfonyl-containing analogs (e.g., pyridin-3-yl-sulfonyl derivatives) show reduced lipophilicity due to the polar sulfonyl group .

Stability :

- Esters like the target compound are prone to hydrolysis under acidic or basic conditions. Carboxylic acid derivatives (e.g., 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid) are more stable in physiological pH ranges .

Biological Activity

tert-Butyl 2-(piperidin-4-ylmethoxy)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a piperidine ring, which is known for its ability to interact with various biological receptors, potentially modulating their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to its interaction with biological targets.

- Ester Group : The tert-butyl ester can undergo hydrolysis, releasing the active piperidine derivative.

This unique configuration influences its reactivity and interaction with biological systems, making it distinct from other similar compounds like tert-butyl 2-(piperidin-3-ylmethoxy)acetate and tert-butyl 2-(pyrrolidin-4-ylmethoxy)acetate.

The biological activity of this compound is primarily attributed to:

- Interaction with Biological Receptors : The piperidine moiety can engage with various receptors, modulating their activity and influencing signaling pathways.

- Hydrolysis of Ester Group : Upon hydrolysis, the compound releases the active piperidine derivative, which may exert pharmacological effects on specific targets within the cell.

Drug Development

Research has indicated that this compound serves as a valuable building block in the synthesis of biologically active compounds. It has been explored for its potential in drug development, particularly for piperidine-based pharmaceuticals.

Case Studies

- NLRP3 Inhibition : In a study assessing various synthesized compounds for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells (a human monocytic cell line), this compound demonstrated significant inhibitory activity. The test involved measuring lactate dehydrogenase (LDH) release and IL-1β production as indicators of pyroptosis and inflammation. Results indicated a notable decrease in pyroptosis percentage compared to vehicle-treated cells .

- Cytotoxicity Evaluation : The cytotoxic effects of this compound were evaluated using an MTT assay on THP-1 cells. The results showed that at concentrations ranging from 0.1 to 100 µM, the compound exhibited varying degrees of cytotoxicity, highlighting its potential therapeutic window .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | Varies | Inhibits NLRP3-dependent pyroptosis |

| tert-Butyl 2-(piperidin-3-ylmethoxy)acetate | Higher | Lesser inhibitory effect on NLRP3 |

| tert-Butyl 2-(pyrrolidin-4-ylmethoxy)acetate | Higher | Different receptor interaction profile |

This table illustrates that this compound may possess superior inhibitory effects compared to its analogs, suggesting a unique interaction profile with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.